Luteolin-7-glucuronide
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Overview
Description
Luteolin-7-glucuronide is a natural product found in Tanacetum parthenium, Galeopsis segetum, and other organisms with data available.
Scientific Research Applications
Metabolic Fate and Anti-inflammatory Effects
Luteolin-7-glucuronide, a metabolite of luteolin, has been identified as playing a significant role in the anti-inflammatory effects of luteolin. Kure et al. (2016) found that luteolin glucuronides, particularly luteolin-7-O-glucuronide, reduced the expression of inflammatory genes in cells, indicating its active role in mediating luteolin's anti-inflammatory effects in vivo (Kure et al., 2016).
Influence on Antigonadotropic Activity
Gumbinger et al. (1992) isolated this compound from Lycopus europaeus L. and identified its activity against PMSG in vitro and in vivo, suggesting its potential role in affecting reproductive functions (Gumbinger et al., 1992).
Intestinal First-Pass Glucuronidation
Wu et al. (2015) investigated the metabolism of luteolin in humans and mice, finding that this compound is one of the major metabolites. This study suggests the importance of intestinal first-pass metabolism in determining the bioavailability of luteolin (Wu et al., 2015).
Role in Liver Uptake and Metabolism
Zhi et al. (2020) demonstrated that organic anion transporting polypeptides (OATPs) in the liver play a crucial role in the uptake and metabolism of luteolin and its glucuronidation metabolites, including this compound. This highlights its significance in liver function (Zhi et al., 2020).
Anti-Inflammatory and Anti-Oxidative Properties
Cho et al. (2020) explored the anti-inflammatory and anti-oxidative effects of luteolin-7-O-glucuronide in macrophages. The study concluded that luteolin-7-O-glucuronide exhibits potent anti-inflammatory and anti-oxidative properties, suggesting its potential in treating severe inflammation and oxidative stress (Cho et al., 2020).
Properties
Molecular Formula |
C21H18O12 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
InChI Key |
VSUOKLTVXQRUSG-DAZJWRSOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Synonyms |
luteolin-7-glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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